![molecular formula C11H7NS B14754159 Azuleno[1,2-D][1,3]thiazole CAS No. 248-14-6](/img/structure/B14754159.png)
Azuleno[1,2-D][1,3]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azuleno[1,2-D][1,3]thiazole is a heterocyclic compound that combines the azulene and thiazole rings. Azulene is known for its unique blue color and aromatic properties, while thiazole is a five-membered ring containing sulfur and nitrogen atoms. The fusion of these two rings results in a compound with interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Azuleno[1,2-D][1,3]thiazole can be synthesized through the deamination of 2-aminoazuleno[2,1-d]thiazoles. This process involves the treatment of ethyl 2-acetylamino-3-thiocyanatoazulene-1-carboxylate with a base or aluminum oxide . The reaction conditions typically require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Azuleno[1,2-D][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Azuleno[1,2-D][1,3]thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Azuleno[1,2-D][1,3]thiazole involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing biological pathways. The compound may inhibit enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Azulene: Shares the azulene ring but lacks the thiazole moiety.
Thiazole: Contains the thiazole ring but does not have the azulene structure.
Azuleno[2,1-d]thiazole: A similar compound with a different ring fusion pattern.
Uniqueness: Azuleno[1,2-D][1,3]thiazole is unique due to the combination of azulene and thiazole rings, providing a distinct set of chemical and biological properties.
Eigenschaften
CAS-Nummer |
248-14-6 |
|---|---|
Molekularformel |
C11H7NS |
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
azuleno[1,2-d][1,3]thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-4-8-6-10-11(12-7-13-10)9(8)5-3-1/h1-7H |
InChI-Schlüssel |
ZOQLSYQUVVCMAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=C2C=C1)N=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)
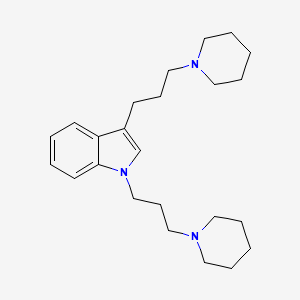
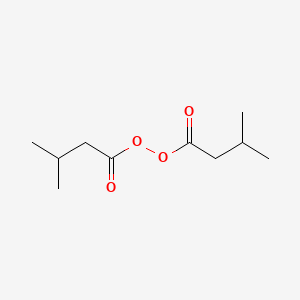
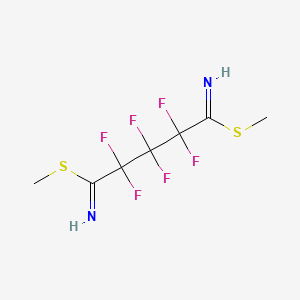

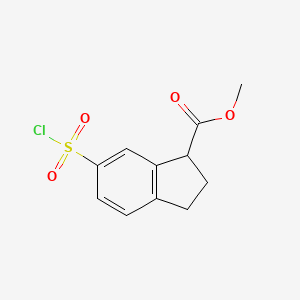
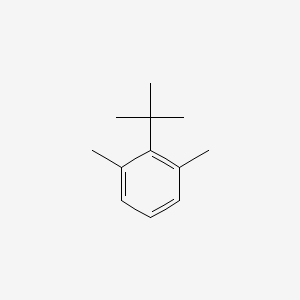
![(4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B14754115.png)
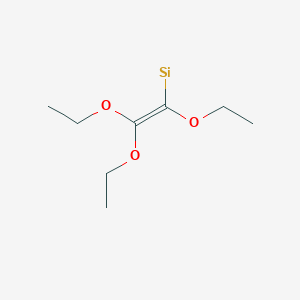
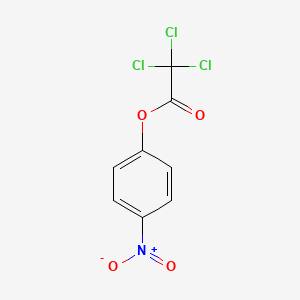
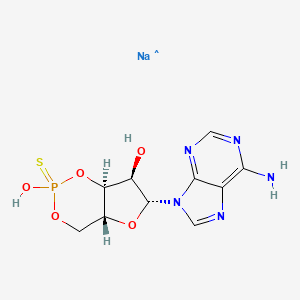
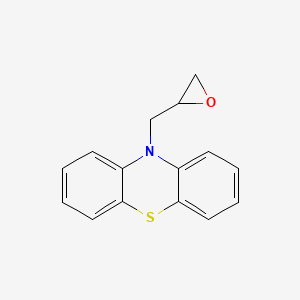
![DOTA-[Tyr3]-Octreotide Acid](/img/structure/B14754136.png)
